5-Methyl-2-(pyrrolidin-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-Methyl-2-(pyrrolidin-1-yl)benzoic acid”, pyrrolidine compounds can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrolidine ring, a benzoic acid group, and a methyl group . Pyrrolidine is a five-membered ring with nitrogen and is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Scientific Research Applications
Antimicrobial Activity
5-Methyl-2-(pyrrolidin-1-yl)benzoic acid derivatives have shown significant antimicrobial activity. For instance, derivatives like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have demonstrated antibacterial properties against strains like A. baumannii and M. tuberculosis H37Rv. This suggests potential in developing antimycobacterial agents (Nural et al., 2018).
Structural and Crystallographic Studies
Studies on benzoic acid-pyrrolidin-1-ium-2-carboxylate have revealed interesting structural aspects. These compounds form hydrogen-bonded networks, which can be useful in understanding molecular interactions in various chemical and biological processes (Chesna et al., 2017).
Synthesis Optimization
Research into optimizing the synthesis of compounds like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which share structural similarities with this compound, has been conducted. This includes developing methods with advantages such as shorter pathways and higher yields, indicating the importance of these compounds in various chemical syntheses (Liu et al., 2020).
Biological Imaging Applications
In biological imaging, certain derivatives of this compound, like fluorescein-based dyes, have been synthesized for use as Zn(II) sensors. These have applications in confocal microscopy, demonstrating their utility in bio-imaging and cellular studies (Nolan et al., 2006).
Novel Synthesis Methods
New procedures for synthesizing related compounds, such as 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, have been reported. These methods offer cleaner and higher yield products, indicating the evolving nature of synthetic techniques for these compounds (Barker et al., 2003).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They have been found to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFSNMBESKENTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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